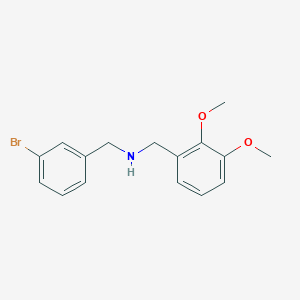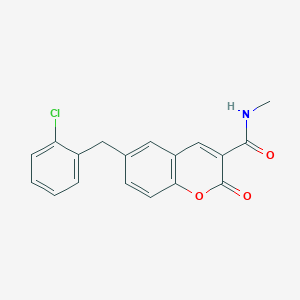
N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea, also known as DTBU, is a small molecule inhibitor that has been widely used in scientific research. DTBU has been shown to inhibit the activity of several enzymes, including protein tyrosine phosphatases, which play important roles in various biological processes.
作用机制
N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea inhibits the activity of protein tyrosine phosphatases by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, which leads to an increase in the phosphorylation of the substrate. The increased phosphorylation of the substrate can lead to changes in cell signaling and gene expression.
Biochemical and Physiological Effects:
N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been shown to have several biochemical and physiological effects. Inhibition of protein tyrosine phosphatases by N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea can lead to changes in cell signaling and gene expression. N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
实验室实验的优点和局限性
One of the advantages of using N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea in lab experiments is its specificity for protein tyrosine phosphatases. N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been shown to have little to no effect on other enzymes, which allows for more precise studies of protein tyrosine phosphatases. One of the limitations of using N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea is its potential toxicity. N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been shown to have cytotoxic effects on some cell lines, which can limit its use in certain experiments.
未来方向
For the study of N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea include the development of more specific inhibitors and the exploration of its potential therapeutic uses.
合成方法
N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea can be synthesized using a multi-step process. The first step involves the reaction of 2-mercaptoethanol with 2-bromoacetic acid to form 2-(2-hydroxyethylthio)acetic acid. The second step involves the reaction of 2-(2-hydroxyethylthio)acetic acid with thiosemicarbazide to form 4,5-dihydro-1,3-thiazol-2-amine. The third step involves the reaction of 4,5-dihydro-1,3-thiazol-2-amine with 1,2-dimethyl-1H-benzimidazole-5-carbonyl chloride to form N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea.
科学研究应用
N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been used in a variety of scientific research applications. One of the most common applications is the study of protein tyrosine phosphatases. N-(4,5-dihydro-1,3-thiazol-2-yl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been shown to inhibit the activity of several protein tyrosine phosphatases, including PTP1B, TCPTP, and SHP-1. These enzymes play important roles in various biological processes, including cell growth, differentiation, and signaling.
属性
IUPAC Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)-3-(1,2-dimethylbenzimidazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-8-15-10-7-9(3-4-11(10)18(8)2)16-12(19)17-13-14-5-6-20-13/h3-4,7H,5-6H2,1-2H3,(H2,14,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHAJXRWYKRETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3=NCCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-chloro-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5836762.png)
![methyl {3-[(phenoxyacetyl)amino]phenoxy}acetate](/img/structure/B5836775.png)


![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-3-(2-furyl)acrylamide](/img/structure/B5836799.png)
![2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone](/img/structure/B5836812.png)



![3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}butanamide](/img/structure/B5836845.png)
![N-[4-(dimethylamino)phenyl]isonicotinamide](/img/structure/B5836848.png)

![1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]](/img/structure/B5836859.png)